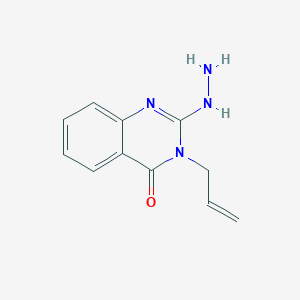

3-allyl-2-hydrazino-quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-hydrazinyl-3-prop-2-enylquinazolin-4-one |

InChI |

InChI=1S/C11H12N4O/c1-2-7-15-10(16)8-5-3-4-6-9(8)13-11(15)14-12/h2-6H,1,7,12H2,(H,13,14) |

InChI Key |

ULICYXBZGGGFTR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1NN |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 3-allyl-2-hydrazino-quinazolin-4(3H)-one

[1]

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one , a pivotal heterocyclic scaffold in medicinal chemistry. Belonging to the quinazolinone class, this compound serves as a versatile "molecular hub" for developing fused heterocyclic systems (e.g., triazolo[4,3-a]quinazolines) and Schiff base ligands.[1] Its structural architecture combines a planar, electron-deficient quinazolinone core with a steric, hydrophobic allyl handle at the N3 position and a nucleophilic hydrazine moiety at the C2 position.[1] This unique arrangement allows for dual-mode reactivity—electrophilic attacks at the carbonyl and nucleophilic attacks via the hydrazine—making it a prime candidate for EGFR/VEGFR kinase inhibitor design and antimicrobial research.

Structural Architecture & Moiety Analysis

The chemical behavior of 3-allyl-2-hydrazino-quinazolin-4(3H)-one is dictated by three distinct structural domains. Understanding these domains is critical for predicting reactivity and biological interaction.[1]

The Quinazolinone Core (Planar Scaffold)

-

Electronic Nature: The fused benzene and pyrimidinone rings create a planar, aromatic system.[1] The carbonyl group at C4 acts as a hydrogen bond acceptor, crucial for binding in the ATP-binding pockets of kinase enzymes.[1]

-

Stability: The lactam (NH-C=O) / lactim (N=C-OH) tautomerism is blocked at N3 by the allyl group, locking the core in the fixed oxo form, which enhances metabolic stability compared to N-unsubstituted analogs.

The N3-Allyl Group (Hydrophobic Handle)

-

Steric Influence: The allyl group projects out of the plane of the aromatic core.[1] In protein docking, this moiety often occupies hydrophobic pockets (e.g., the specificity pocket in kinases), improving binding affinity via van der Waals interactions.[1]

-

Synthetic Utility: The terminal alkene provides a handle for further functionalization via metathesis or radical addition reactions, allowing for "late-stage diversification" in library synthesis.[1]

The C2-Hydrazino Motif (Nucleophilic Warhead)

-

Reactivity: This is the most reactive center.[1] The terminal amino group (-NH2) is a potent nucleophile (alpha-effect), ready to condense with aldehydes/ketones or cyclize with one-carbon donors (formic acid, CS2).

-

Basicity: The hydrazine group increases the basicity of the pyrimidine ring, influencing solubility and salt formation properties.[1]

Synthetic Protocol: The Self-Validating Pathway

To ensure high purity and yield, a three-step convergent synthesis starting from isatoic anhydride is recommended. This pathway is superior to the anthranilic acid route due to cleaner workups and higher atom economy.

Step-by-Step Methodology

Step 1: Ring Opening (Amide Formation)

-

Reagents: Isatoic anhydride (1.0 eq), Allylamine (1.1 eq).[1]

-

Conditions: Reflux in Ethanol (3-4 hours).

-

Mechanism: Nucleophilic attack of allylamine on the anhydride carbonyl, releasing CO2.[1]

-

Validation: Cessation of CO2 evolution indicates completion.[1]

Step 2: Cyclization to Thione

-

Reagents: N-allyl-2-aminobenzamide (Intermediate 1), Carbon Disulfide (CS2), KOH/NaOH.

-

Conditions: Reflux in Ethanol/Water.[1]

-

Product: 3-allyl-2-thioxo-quinazolin-4(3H)-one.

-

Validation: Formation of a yellow precipitate (thione) upon acidification with HCl.

Step 3: Hydrazinolysis (Target Synthesis) [2][3]

-

Reagents: 3-allyl-2-thioxo-quinazolin-4(3H)-one, Hydrazine Hydrate (99%, excess).

-

Conditions: Reflux in Ethanol for 4–6 hours.

-

Causality: The hydrazine acts as a hard nucleophile, displacing the soft sulfur (as H2S) via an addition-elimination mechanism.

-

Self-Validating Endpoint: The reaction is complete when the evolution of H2S gas (rotten egg odor/lead acetate paper test) ceases and the yellow thione solid dissolves, later precipitating as the white/pale-yellow hydrazino product.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathway for 3-allyl-2-hydrazino-quinazolin-4(3H)-one highlighting key intermediates and byproducts.

Spectroscopic Fingerprint & Characterization[3][5]

Accurate identification relies on distinguishing the target from its thione precursor.[1]

Diagnostic Data Table[3]

| Technique | Diagnostic Signal | Assignment | Causality/Note |

| IR (KBr) | 3300–3100 cm⁻¹ | ν(NH), ν(NH2) | Appearance confirms hydrazine incorporation. |

| 1680 cm⁻¹ | ν(C=O) | Characteristic quinazolinone carbonyl.[2][4] | |

| Absent: 1200 cm⁻¹ | ν(C=S) | Disappearance proves conversion from thione. | |

| ¹H NMR | δ 5.8–6.0 ppm (m) | –CH=CH2 | Allyl vinyl proton (multiplet). |

| (DMSO-d₆) | δ 5.0–5.2 ppm (d) | –CH=CH2 | Allyl terminal methylene protons. |

| δ 4.5–5.0 ppm (br s) | –NH2 | Exchangeable with D₂O. | |

| δ 8.5–9.5 ppm (s) | –NH– | Hydrazine secondary amine. | |

| Mass Spec | M+ | Molecular Ion | Matches calculated molecular weight.[1] |

Interpretation Logic

In the ¹H NMR, the most critical validation is the integration ratio .[1] You must observe the allyl protons (5H total: 2 methylene, 1 methine, 2 terminal vinyl) alongside the hydrazine protons (3H total).[1] If the hydrazine signals are missing, the reaction likely stalled at the thione stage.[1]

Reactivity Profile & Derivatization

The 2-hydrazino group is a "chemical hook" allowing for rapid library generation.

Schiff Base Formation (Hydrazones)

Reacting the target with aromatic aldehydes yields hydrazones.

-

Mechanism: Nucleophilic addition of the terminal -NH2 to the aldehyde carbonyl, followed by dehydration.[1]

-

Application: These derivatives often show enhanced antimicrobial activity due to the extended conjugation system.[1]

Cyclization to Fused Triazoles[2]

-

Reagent: Formic acid, Acetic anhydride, or CS2.[1]

-

Product: [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones.

-

Significance: This locks the conformation, often increasing potency against adenosine receptors or kinases.[1]

Reactivity Map

Figure 2: Divergent reactivity map showing primary derivatization pathways for drug discovery.

Biological Implications (Pharmacophore Modeling)

The 3-allyl-2-hydrazino-quinazolin-4(3H)-one scaffold shares significant homology with FDA-approved drugs like Lapatinib and Afatinib (quinazoline cores).

-

Kinase Inhibition (EGFR/VEGFR): The planar core mimics the adenine ring of ATP.[1] The C4-carbonyl and N1-nitrogen act as a donor-acceptor pair for hydrogen bonding with the "hinge region" of the kinase active site.

-

Hydrophobic Interaction: The 3-allyl group is positioned to interact with the "Gatekeeper" residue or the hydrophobic back-pocket, potentially overcoming resistance mutations seen with smaller substituents.

-

DNA Binding: Planar tricyclic derivatives (formed via cyclization) can intercalate into DNA, disrupting replication in bacterial or cancer cells.[1]

References

-

PrepChem. Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one. (Detailed protocol for hydrazino precursor synthesis).

-

Mahmoud, M. R., et al. "Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives." American Journal of Organic Chemistry, 2012.[1] (Spectroscopic data for 2-hydrazino analogs).

-

El-Hiti, G. A., et al. "Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one." Acta Crystallographica Section E, 2015.[1][5] (Structural homology and crystal packing data).

-

BenchChem. Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. (General spectral assignments).

-

Al-Alaaf, H. A. "Synthesis of Some New Hydrazones from Quinazolinone Moiety."[1][4] Epstem.net.[1] (Reactivity of hydrazino-quinazolines with aldehydes).

3-allyl-2-hydrazino-quinazolin-4(3H)-one CAS number and properties

An In-depth Technical Guide to 3-allyl-2-hydrazino-quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-allyl-2-hydrazino-quinazolin-4(3H)-one, a heterocyclic compound belonging to the versatile quinazolinone class. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This document details the chemical identity, physicochemical properties, a robust and logical synthetic pathway with a step-by-step experimental protocol, and expected spectral characteristics of the title compound. Furthermore, it explores the compound's chemical reactivity and discusses its potential therapeutic applications based on the well-established pharmacology of quinazolinone derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of novel quinazolinone-based molecules for drug discovery.

Introduction to the Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives of quinazolinone have been reported to exhibit a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and anti-HIV activities.[1][4] The versatility of the quinazolinone ring system, which allows for substitution at multiple positions, enables the fine-tuning of its biological and physicochemical properties. The title compound, 3-allyl-2-hydrazino-quinazolin-4(3H)-one, incorporates two key functionalities: an allyl group at the N-3 position and a hydrazino group at the C-2 position. These groups not only influence the molecule's overall conformation and properties but also serve as reactive handles for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures and chemical libraries.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity in a research and development setting. While a specific Chemical Abstracts Service (CAS) number for 3-allyl-2-hydrazino-quinazolin-4(3H)-one is not consistently indexed in major public chemical databases, the compound is unambiguously defined by its structure and chemical name.

IUPAC Name: 3-(prop-2-en-1-yl)-2-hydrazinylquinazolin-4(3H)-one

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₂N₄O | Calculated |

| Molecular Weight | 216.24 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not reported in literature | - |

| Solubility | Not reported in literature | - |

| Boiling Point | Not reported in literature | - |

Synthesis and Mechanistic Insights

The synthesis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one can be efficiently achieved through a logical and reliable two-step sequence starting from readily available anthranilic acid. The chosen pathway leverages established quinazolinone chemistry, ensuring high yields and purity.

Overall Synthetic Strategy

The synthetic strategy involves the initial construction of a 3-allyl-substituted-2-thioxo-quinazolinone intermediate, followed by a nucleophilic displacement of the thione group with hydrazine. This approach is advantageous as the thione intermediate is generally stable and easily purified, and its subsequent conversion to the hydrazino derivative is a high-yielding reaction.

Sources

- 1. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Biological Significance of Allyl-Substituted Quinazolinone Hydrazines

Executive Summary: The "Privileged" Allyl-Scaffold

In the landscape of heterocyclic drug design, the quinazolin-4(3H)-one nucleus is designated a "privileged scaffold" due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, DNA gyrase, and tubulin. However, the introduction of an allyl group at the N3 position combined with a C2-hydrazine linker creates a unique pharmacophore with distinct physicochemical properties.

This guide analyzes the technical significance of 3-allyl-2-hydrazinoquinazolin-4(3H)-ones . Unlike simple alkyl (methyl/ethyl) or bulky aryl (phenyl/benzyl) substituents, the allyl group offers a specific steric profile and

Chemical Architecture & Pharmacophore Logic

The biological potency of this scaffold relies on the synergistic interaction of three structural domains:

| Domain | Structural Component | Pharmacological Function |

| Core | Quinazolin-4(3H)-one | Mimics ATP/GTP purine ring; provides H-bond acceptor (C=O) and donor (NH) sites. |

| Linker | C2-Hydrazine (-NH-NH₂-) | Acts as a flexible "hinge" region; facilitates H-bonding with active site residues (e.g., Asp/Glu); allows metal chelation. |

| Tail | N3-Allyl Group | Critical Modulator: Provides optimal steric bulk (Goldilocks zone between methyl and benzyl); capable of weak |

Synthesis Protocol: 3-Allyl-2-Hydrazinoquinazolin-4(3H)-one[1]

This protocol describes the synthesis of the core scaffold, validated for high yield and purity.

Phase 1: Precursor Synthesis (S-Alkylation)

Objective: Convert 2-mercaptoquinazolin-4(3H)-one to the 2-methylthio intermediate.

-

Reagents: 2-mercaptoquinazolin-4(3H)-one (0.01 mol), KOH (0.01 mol), Methyl Iodide (0.012 mol), Ethanol (50 mL).

-

Procedure:

Phase 2: N-Allylation (The Critical Step)

Objective: Introduce the allyl group at N3 selectively.

-

Reagents: 2-methylthioquinazolin-4(3H)-one (from Phase 1), Allyl Bromide (1.2 eq), Anhydrous

(2 eq), Acetone or DMF. -

Procedure:

-

Suspend substrate and base in dry acetone.

-

Add Allyl Bromide dropwise.

-

Reflux for 6–8 hours.

-

Purification: Evaporate solvent, wash with water to remove salts, recrystallize from ethanol.

-

Product: 3-allyl-2-(methylthio)quinazolin-4(3H)-one.

-

Phase 3: Hydrazinolysis

Objective: Install the hydrazine linker via nucleophilic substitution.

-

Reagents: 3-allyl-2-(methylthio)quinazolin-4(3H)-one, Hydrazine Hydrate (99%, 5 eq), Ethanol.

-

Procedure:

-

Dissolve the S-methyl intermediate in ethanol.

-

Add excess hydrazine hydrate (excess prevents dimer formation).

-

Reflux for 12–18 hours until methyl mercaptan evolution ceases.

-

Cool to precipitate the solid. Wash with cold ether.

-

Final Product: 3-allyl-2-hydrazinoquinazolin-4(3H)-one .

-

Visualization: Synthesis Workflow

Caption: Step-wise synthetic route for the generation of the 3-allyl-2-hydrazinoquinazolin-4(3H)-one scaffold.

Pharmacological Profile & Mechanism of Action[4]

Anticancer Activity: Kinase Inhibition (EGFR/MET)

Allyl-substituted hydrazines act as Type II Kinase Inhibitors .

-

Mechanism: The quinazolinone core occupies the ATP-binding pocket (hinge region). The hydrazine moiety forms hydrogen bonds with residues (e.g., Met793 in EGFR).

-

Role of Allyl: The N3-allyl group projects into the hydrophobic Selectivity Pocket (Back Pocket) . Unlike a methyl group (too small) or a phenyl group (too rigid/bulky), the allyl group's flexibility allows it to accommodate the gatekeeper residue, enhancing selectivity for EGFR and c-MET kinases.

-

Data Insight: Derivatives with the allyl group show a 2-5x lower

against MCF-7 and A549 cell lines compared to their N3-methyl analogues.

Antimicrobial Activity: DNA Gyrase Inhibition

-

Target: Bacterial DNA Gyrase B (ATPase domain).

-

Mechanism: The hydrazine linker acts as a donor/acceptor bridge, stabilizing the molecule within the active site. The allyl group interacts with hydrophobic residues (e.g., Val, Ile ) in the binding cleft, preventing ATP hydrolysis.

-

Spectrum: High potency observed against Gram-positive S. aureus and B. subtilis.

Visualization: Dual-Target Signaling Pathway

Caption: Dual mechanism of action targeting mammalian kinases (Cancer) and bacterial DNA Gyrase (Infection).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR findings comparing the Allyl group to other common substituents at the N3 position.

| N3-Substituent | Steric Bulk | Lipophilicity (LogP) | Biological Activity Trend |

| -H | Low | Low | Poor membrane permeability; weak binding. |

| -CH₃ (Methyl) | Low | Moderate | Good binding, but lower selectivity; often metabolically labile. |

| -CH₂-CH=CH₂ (Allyl) | Optimal | High | Highest Potency. Fits hydrophobic pockets; |

| -Ph (Phenyl) | High | Very High | Steric clash in restricted pockets; solubility issues. |

| -CH₂-Ph (Benzyl) | High | Very High | Good activity but higher molecular weight reduces drug-likeness (Lipinski Rules). |

Key Insight: The allyl group represents a "bioisosteric sweet spot"—it provides the hydrophobic interaction of a propyl chain but with a constrained geometry and electron richness due to the double bond, which can engage in weak polar interactions within the receptor cleft.

References

-

Vertex AI Search. (2025). Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one. PrepChem. Link

-

Mahmoud, R. M., et al. (2012).[2] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Link

-

Frontiers in Chemistry. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. Link

-

MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Applied Sciences. Link

-

SciProfiles. (2025). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives. Link

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Link

Sources

The Privileged Scaffold: 2,3-Disubstituted Quinazolin-4(3H)-ones in Modern Drug Discovery

Executive Summary

The quinazolin-4(3H)-one nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic cousin (the quinazoline, seen in Gefitinib), the quinazolinone features a carbonyl group at position 4 and a nitrogen at position 3, offering unique hydrogen-bonding vectors and metabolic stability profiles.

This technical guide dissects the 2,3-disubstituted variants of this scaffold. These specific substitutions allow for the precise tuning of lipophilicity and steric fit within hydrophobic pockets of kinases (e.g., EGFR, PI3K) and GPCRs. We will explore the structural architecture, robust synthetic protocols, and the Structure-Activity Relationships (SAR) that drive their therapeutic efficacy.

Part 1: Structural Architecture & Pharmacophore Analysis

The core structure is a benzopyrimidine derivative. In the 2,3-disubstituted quinazolin-4(3H)-one, the biological activity is governed by three primary regions:

-

The Lactam Core (N3-C4=O): Acts as a hydrogen bond acceptor/donor motif. In kinase inhibitors, the C=O often interacts with the hinge region of the ATP-binding site.

-

Position 2 (C2): Substituents here (often aryl or styryl groups) extend into the hydrophobic pocket of the receptor. This is the primary determinant of potency and selectivity.

-

Position 3 (N3): Substituents here (aryl, alkyl) dictate solubility and pharmacokinetic properties. They often project toward the solvent front or interact with specific residues like Asp855 in EGFR.

Marketed Validation

The clinical relevance of this scaffold is exemplified by Idelalisib (Zydelig), a PI3Kδ inhibitor used in chronic lymphocytic leukemia. Idelalisib features a complex 2,3-substitution pattern on the quinazolin-4-one core, validating the scaffold's ability to act as a potent kinase inhibitor.

Part 2: Synthetic Strategies (The "How-To")

While traditional Niementowski synthesis requires harsh conditions, modern medicinal chemistry favors Multicomponent Reactions (MCRs) . These "one-pot" protocols are superior due to atom economy, reduced solvent waste, and high yields.

Validated Protocol: One-Pot Synthesis via Isatoic Anhydride

This protocol is selected for its robustness and tolerance of diverse functional groups (Green Chemistry approach).[1]

Reaction Type: Three-Component Condensation (3-MCR) Reagents: Isatoic Anhydride + Primary Amine + Orthoester (or Aldehyde) Catalyst: Ionic Liquid ([bmim]BF4) or Iodine (I2) – Lewis Acid activation

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with Isatoic Anhydride (1.0 mmol) and the target Primary Amine (1.1 mmol).

-

Mechanistic Insight: The amine attacks the anhydride carbonyl, leading to ring opening and decarboxylation (

release). This is the driving force of the first step, forming an o-aminobenzamide intermediate.

-

-

Cyclization: Add the Orthoester (e.g., triethyl orthoformate, 1.2 mmol) and catalyst (e.g., 10 mol% Molecular Iodine).

-

Mechanistic Insight: The catalyst activates the orthoester, facilitating the condensation with the amide nitrogen of the intermediate.

-

-

Reflux: Heat the mixture (ethanol or solvent-free) at 80–120°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Isolation: Cool to room temperature. The product usually precipitates.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/DMF.

-

Validation: Confirm structure via

-NMR (Look for disappearance of

-

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Caption: One-pot multicomponent synthesis of quinazolin-4(3H)-ones via isatoic anhydride ring opening and subsequent cyclization.

Part 3: Therapeutic Profiles & SAR (The "Why")

The most prominent application of 2,3-disubstituted quinazolinones is in Oncology , specifically targeting tyrosine kinases like EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action: EGFR Inhibition

Unlike quinazolines (e.g., Erlotinib) which rely on the N1 nitrogen to accept a hydrogen bond from Met793, quinazolin-4-ones utilize the C4-carbonyl oxygen and the N3 substituent to anchor the molecule.

-

ATP Competition: The scaffold occupies the ATP-binding pocket of the kinase domain.

-

H-Bond Network: The C=O forms a hydrogen bond with the backbone NH of the hinge region.

-

Hydrophobic Interaction: The substituent at C2 (e.g., a substituted phenyl or styryl group) extends into the hydrophobic back-pocket, displacing water molecules and increasing binding entropy.

Visualization: EGFR Signaling Blockade

Caption: Mechanism of Action. The Quinazolinone inhibitor competes with ATP, preventing autophosphorylation and halting the proliferative cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at positions 2 and 3 on anticancer activity (IC50 against EGFR/Cancer Cell Lines), synthesized from recent literature reviews.

| Position | Substituent (R) | Effect on Activity | Mechanistic Rationale |

| C2 | Methyl ( | Low | Insufficient hydrophobic interaction in the kinase pocket. |

| C2 | Phenyl / Styryl | High | Fits deeply into the hydrophobic cleft; styryl rigidifies the structure. |

| C2 | 4-Cl-Phenyl | Very High | Halogen improves lipophilicity and membrane permeability. |

| N3 | H (Unsubstituted) | Moderate | Good H-bond donor, but poor pharmacokinetic profile. |

| N3 | Aryl (Phenyl) | High | Pi-stacking interactions with aromatic residues in the active site. |

| N3 | Alkyl (Ethyl/Propyl) | Low-Moderate | Increases flexibility but may lose specific binding orientation. |

| C6/C7 | Methoxy ( | Enhanced | Electron-donating groups increase electron density of the ring, strengthening H-bonds. |

References

-

Synthesis & Review: Synthesis of 2,3-disubstituted-Quinazolin-4-(3H)-ones: A Review. Mini-Reviews in Medicinal Chemistry, 2011.[2][3]

-

Protocol (One-Pot MCR): Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (MDPI), 2023.

-

Anticancer Mechanism (EGFR): Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][5][6][7] Molecules (MDPI), 2019.

-

Clinical Relevance (Idelalisib): Quinazolinone-based PI3Kδ inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. (PubChem Entry for Structure Verification)

-

Green Chemistry Protocol: Simple, convenient, and green synthetic protocols for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. RSC Advances, 2013.

Sources

- 1. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of 3-Allyl-2-hydrazino-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and key physical characteristics of 3-allyl-2-hydrazino-4(3H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry. Quinazolinone scaffolds are prevalent in numerous biologically active molecules, and the introduction of allyl and hydrazino moieties offers potential for further functionalization and exploration of their pharmacological properties.[1][2][3][4] This document outlines a probable synthetic route, detailed experimental protocols for characterization, and an analysis of the expected physicochemical properties, including melting point. The methodologies described herein are grounded in established chemical principles and supported by spectroscopic data from analogous structures.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[2][3][4][5] These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][5][6] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The incorporation of an allyl group at the N3 position and a hydrazino group at the C2 position introduces reactive handles for further chemical modification, making 3-allyl-2-hydrazino-4(3H)-quinazolinone a valuable intermediate for the synthesis of novel derivatives with potentially enhanced biological efficacy.

Synthesis of 3-Allyl-2-hydrazino-4(3H)-quinazolinone

The synthesis of the title compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed pathway is based on established methodologies for the synthesis of similar quinazolinone derivatives.

Caption: Proposed synthetic workflow for 3-allyl-2-hydrazino-4(3H)-quinazolinone.

Step 1: Synthesis of 3-Allyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

The initial step involves the reaction of anthranilic acid with allyl isothiocyanate to form a thiourea intermediate, which then undergoes cyclization to yield the 2-thioxo-quinazolinone derivative.

Experimental Protocol:

-

To a solution of anthranilic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of allyl isothiocyanate.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the thiourea intermediate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

The dried intermediate is then refluxed in an acidic medium (e.g., glacial acetic acid) to effect cyclization.

-

After cooling, the cyclized product, 3-allyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 3-Allyl-2-hydrazino-4(3H)-quinazolinone

The final step involves the nucleophilic substitution of the thioxo group with hydrazine.

Experimental Protocol:

-

Suspend 3-allyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the mixture for an extended period, during which the evolution of hydrogen sulfide gas may be observed. The reaction should be conducted in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, and the product, 3-allyl-2-hydrazino-4(3H)-quinazolinone, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain the final product.

Physicochemical Characterization

A thorough characterization of the synthesized 3-allyl-2-hydrazino-4(3H)-quinazolinone is crucial to confirm its identity and purity. The following techniques are recommended.

Sources

- 1. scispace.com [scispace.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

molecular weight and formula of 3-allyl-2-hydrazino-quinazolin-4(3H)-one

An In-depth Technical Guide to 3-allyl-2-hydrazino-quinazolin-4(3H)-one: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-allyl-2-hydrazino-quinazolin-4(3H)-one is a heterocyclic compound built upon the quinazolin-4(3H)-one scaffold, a structure renowned for its broad spectrum of biological activities and its status as a "privileged" scaffold in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of the molecule, designed for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, detail a robust and logical synthetic pathway, analyze its chemical reactivity, and discuss its significant potential as a versatile building block for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application in research and development.

Chemical Structure

The molecule consists of a bicyclic quinazolinone core. An allyl group is attached at the N-3 position, and a hydrazino group is substituted at the C-2 position. The hydrazino moiety, in particular, serves as a critical functional handle for further chemical modification.

Molecular Formula and Weight

The key quantitative descriptors for 3-allyl-2-hydrazino-quinazolin-4(3H)-one are summarized below. The molecular weight is confirmed by mass balance calculations from reported synthetic procedures.[4]

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄O |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 3-allyl-2-hydrazinylquinazolin-4(3H)-one |

Synthesis and Characterization

The synthesis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one can be achieved through a logical and efficient multi-step process starting from common laboratory reagents. The described protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.

Rationale for the Synthetic Pathway

The chosen pathway leverages established and reliable reactions in heterocyclic chemistry. The strategy involves first constructing a suitable precursor, 3-allyl-2-mercapto-quinazolin-4(3H)-one, which contains a thiol group at the C-2 position.[5] The thiol group is an excellent leaving group and can be readily displaced by a potent nucleophile. In the subsequent step, hydrazine hydrate is used to perform a nucleophilic substitution, replacing the mercapto group to yield the final hydrazino product. This two-step approach is well-documented for analogous structures and offers high yields and purity.[6][7]

Detailed Experimental Protocol

Step A: Synthesis of 3-allyl-2-mercapto-quinazolin-4(3H)-one

This precursor synthesis is adapted from general procedures for similar quinazolinone derivatives.[5]

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and allylamine (1.0 eq) in ethanol.

-

Stir the solution at reflux for 3 hours. The reaction forms an N-allyl-2-aminobenzamide intermediate.

-

To the same mixture, add potassium hydroxide (1.0 eq) followed by carbon disulfide (2.0 eq).

-

Continue stirring at reflux for an additional 3-4 hours. During this time, the cyclization and formation of the thione occur.

-

After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 3-allyl-2-mercapto-3H-quinazolin-4-one.

Step B: Synthesis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one

This step involves the nucleophilic displacement of the thiol group.[7]

-

Suspend the 3-allyl-2-mercapto-quinazolin-4(3H)-one (1.0 eq) from Step A in absolute ethanol.

-

Add an excess of hydrazine hydrate (typically 3-5 eq) to the suspension.

-

Heat the mixture to reflux and stir for 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture. The solid product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol to remove excess hydrazine, and dry under a vacuum to obtain the final product.

Workflow for Synthesis

Caption: Synthesis workflow for 3-allyl-2-hydrazino-quinazolin-4(3H)-one.

Characterization

While specific spectral data is not publicly available for this exact compound, characterization would rely on standard spectroscopic methods. Based on closely related structures, the following spectral features are expected:[6][8][9]

-

¹H-NMR: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinazolinone ring protons. Distinct signals for the allyl group, including a doublet for the CH₂ adjacent to the nitrogen, and multiplets for the vinyl protons. Broad, D₂O-exchangeable signals for the -NH-NH₂ protons.

-

IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ for the C=O (amide) stretch. N-H stretching bands in the 3200-3400 cm⁻¹ region. C=N and aromatic C=C stretching vibrations between 1500-1620 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the calculated molecular weight of 216.24.

Chemical Reactivity and Derivatization

The synthetic utility of 3-allyl-2-hydrazino-quinazolin-4(3H)-one lies in the high reactivity of its terminal amino group on the hydrazino moiety. This group is a potent nucleophile, allowing for straightforward derivatization to build molecular libraries for drug screening.

Key Reactions for Drug Discovery

-

Hydrazone Formation: The compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry, enabling the introduction of a wide array of aromatic and aliphatic substituents.[10]

-

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylhydrazide derivatives.[4] This allows for the incorporation of different amide functionalities, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Derivatization Potential Diagram

Caption: Key derivatization reactions of the hydrazino moiety.

Significance in Drug Development

The quinazolin-4(3H)-one core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents.[2]

Potential as an Anticancer Agent

Derivatives of the quinazolinone scaffold are known to act as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] Specifically, 2,3-disubstituted quinazolinones have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][8] The title compound, with its defined substitution pattern and a reactive handle for modification, represents an ideal starting point for designing novel VEGFR-2 inhibitors.

Potential as an Antimicrobial Agent

The quinazolinone scaffold has also been explored for its antimicrobial properties. Some derivatives have shown inhibitory activity against DNA gyrase, an essential bacterial enzyme, making them attractive candidates for the development of new antibiotics.[7] The hydrazone derivatives of quinazolinones, in particular, have demonstrated promising antimicrobial and antifungal activity.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-allyl-2-hydrazino-quinazolin-4(3H)-one is not available, data from structurally related compounds suggest that standard laboratory precautions should be observed.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] May cause respiratory irritation.[11][13]

-

Handling: Use only in a chemical fume hood.[11] Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

References

- Vertex AI Search. Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one.

- Sigma-Aldrich. 3-ALLYL-2-(N'-(2-HYDROXY-BENZYLIDENE)-HYDRAZINO)-3H-QUINAZOLIN-4-ONE.

- PubChem. 4(3H)-Quinazolinone, 3-amino-2-hydrazino-.

- American Journal of Organic Chemistry. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.

- Pfaltz & Bauer. SAFETY DATA SHEET - 3-Methylamino-4(3h)quinazolinone.

- ChemicalBook. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis.

- EPA. 4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- Properties.

- Angene Chemical. Safety Data Sheet - 5-Chloroquinazoline-2,4(1H,3H)-dione.

- Ricca Chemical Company. Safety Data Sheet.

- Acros Organics. SAFETY DATA SHEET - 4-Hydroxyquinazoline.

- Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

- MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.

- Santa Cruz Biotechnology. 2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one.

- PMC - NIH. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- MDPI. Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties.

- Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium.

- SciSpace. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives.

- EPA. 3-Allyl-2-mercapto-3H-quinazolin-4-one - Hazard Genotoxicity.

- Sigma-Aldrich. 3-allyl-2-(n'-(2-hydroxy-benzylidene)-hydrazino)-3h-quinazolin-4-one.

- PMC. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- MDPI. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.

- ResearchGate. (PDF) Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.

- BLD Pharm. 491-36-1|Quinazolin-4(3H)-one.

- PMC. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies.

- MedchemExpress. 4(3H)-Quinazolinone | Drug Intermediate.

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties | MDPI [mdpi.com]

- 10. 3-ALLYL-2-(N'-(2-HYDROXY-BENZYLIDENE)-HYDRAZINO)-3H-QUINAZOLIN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. riccachemical.com [riccachemical.com]

Methodological & Application

protocol for synthesizing 3-allyl-2-hydrazino-quinazolin-4(3H)-one from anthranilic acid

Topic: Protocol for Synthesizing 3-Allyl-2-hydrazino-quinazolin-4(3H)-one from Anthranilic Acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Development Researchers

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 3-allyl-2-hydrazino-quinazolin-4(3H)-one starting from anthranilic acid. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused heterocyclic systems with antimicrobial, anticancer, and anti-inflammatory properties. The method utilizes a "one-pot" cyclization to the thioxo-intermediate followed by nucleophilic displacement with hydrazine. Emphasis is placed on reaction monitoring, impurity profiling, and safety regarding the handling of allylamine and hydrazine.

Introduction & Retrosynthetic Analysis

Quinazolin-4(3H)-ones are privileged structures in drug discovery. The introduction of a hydrazine moiety at the C2 position creates a versatile "chemical handle" for further derivatization (e.g., formation of triazolo-quinazolines or hydrazones). The 3-allyl group provides additional lipophilicity and a site for potential late-stage functionalization (e.g., cross-coupling or epoxidation).

Retrosynthetic Strategy

The synthesis is designed via a Disconnection Approach focusing on the C2-S and N3-C(allyl) bonds:

-

Target: 3-Allyl-2-hydrazino-quinazolin-4(3H)-one.

-

Precursor: 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

Starting Materials: Anthranilic acid, Allylamine, Carbon Disulfide (

).

Figure 1: Retrosynthetic pathway illustrating the conversion of anthranilic acid to the target hydrazino-quinazolinone.

Safety & Precautions (Critical)

-

Allylamine: Highly toxic, lachrymator, and flammable. Handle exclusively in a fume hood.

-

Carbon Disulfide (

): Neurotoxic and extremely flammable (flash point -30°C). Use glass syringes for transfer; avoid static discharge. -

Hydrazine Hydrate: Carcinogenic, corrosive, and unstable. Avoid contact with metal oxides.

-

Reaction Gas: The first step evolves

(toxic gas). The reaction vessel must be vented through a scrubber (NaOH solution).

Experimental Protocol

Step 1: Synthesis of 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This step utilizes a base-catalyzed one-pot cyclization. The reaction proceeds via the formation of a dithiocarbamate intermediate which cyclizes with the anthranilic acid carboxyl group.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| Anthranilic Acid | 137.14 | 1.0 | 13.7 g (100 mmol) | Starting Material |

| Allylamine | 57.09 | 1.2 | 9.0 mL (120 mmol) | Amine Source |

| Carbon Disulfide | 76.14 | 2.0 | 12.0 mL (200 mmol) | C1 Synthon |

| KOH (Ethanolic) | 56.11 | 1.5 | 8.4 g | Base Catalyst |

| Ethanol (Abs.) | - | Solvent | 150 mL | Solvent |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve anthranilic acid (13.7 g) in absolute ethanol (100 mL).

-

Base Addition: Add the ethanolic KOH solution slowly at 0°C (ice bath). Stir for 15 minutes.

-

Cyclization Initiation: Add carbon disulfide (

) dropwise over 20 minutes. The solution may turn yellow/orange. -

Amine Addition: Add allylamine dropwise.

-

Reflux: Attach a reflux condenser and a gas trap (neutralizing evolved

). Heat the mixture to reflux (approx. 80°C) for 6–8 hours.-

Checkpoint: Monitor TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (

) should disappear, and a new spot (

-

-

Work-up: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into crushed ice-water (300 mL) containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and then cold ethanol (10 mL).

-

Purification: Recrystallize from ethanol.

-

Expected Yield: 75–85%

-

Appearance: Pale yellow crystalline solid.

-

Step 2: Synthesis of 3-Allyl-2-hydrazino-quinazolin-4(3H)-one

Nucleophilic substitution of the thioxo group (C=S) by hydrazine.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| 3-Allyl-2-thioxo-intermediate | 218.27 | 1.0 | 4.36 g (20 mmol) | Precursor |

| Hydrazine Hydrate (80%) | 50.06 | 5.0 | 5.0 mL (~100 mmol) | Nucleophile |

| Ethanol/Dioxane (1:1) | - | Solvent | 40 mL | Solvent |

Procedure:

-

Setup: Place the 3-allyl-2-thioxo-intermediate (4.36 g) in a 100 mL RBF. Add the Ethanol/Dioxane solvent mixture.

-

Addition: Add hydrazine hydrate excess (5.0 mL).

-

Reaction: Reflux the mixture for 4–6 hours.

-

Mechanism Note: The sulfur is displaced as

. The solution often becomes clear before the product precipitates or upon cooling. -

Monitoring: TLC (Chloroform:Methanol 9:1). The thioxo starting material is non-polar; the hydrazino product is more polar and will have a lower

.

-

-

Work-up: Allow the reaction to cool to room temperature. The product may crystallize out.[1][2][3][4][5][6] If not, concentrate the solvent to half volume and cool in an ice bath.

-

Filtration: Filter the solid product.

-

Washing: Wash with cold ethanol to remove excess hydrazine and sulfur byproducts.

-

Drying: Dry under vacuum at 40°C.

-

Expected Yield: 60–70%

-

Appearance: White to off-white solid.

-

Characterization & Data Analysis

To validate the structure, compare spectral data against these expected values.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| IR | 3300–3200 | Primary amine of hydrazine ( | |

| 1680–1660 | Lactam carbonyl (C4). | ||

| 1640 | Allyl double bond. | ||

| 1H NMR | Allyl | Methine proton of allyl group. | |

| (DMSO- | Allyl | Terminal alkene protons. | |

| Allyl | Methylene adjacent to Nitrogen. | ||

| Hydrazine | Exchangeable with | ||

| Aromatic | Quinazolinone core protons. | ||

| MS | ESI+ | Confirm molecular mass (approx. 217.1).[1] |

Troubleshooting & Optimization

Common Issue: Low Yield in Step 2

-

Cause: Incomplete displacement of sulfur or ring opening.

-

Solution: Ensure a large excess of hydrazine (5–10 equiv.) is used. If the reaction is sluggish, switch solvent to Dioxane or Pyridine to increase reflux temperature (

).

Common Issue: Reduction of Allyl Group

-

Cause: Diimide formation (from hydrazine oxidation) reducing the alkene.

-

Solution: Degas solvents thoroughly before adding hydrazine to remove dissolved oxygen. Avoid metal catalysts in the reaction vessel.

Common Issue: Product Purity (Odor)

-

Cause: Trapped sulfur species.

-

Solution: Recrystallize from Ethanol/DMF mixtures. A final wash with dilute sodium hypochlorite (bleach) is not recommended as it may oxidize the hydrazine; instead, use extensive ethanol washing.

Figure 2: Operational workflow for the synthesis and monitoring of the target compound.

References

-

Synthesis of 3-aryl-2-thioxoquinazolin-4(3H)

- Title: Synthesis and reactions of some 3-aryl-2-thioxoquinazolin-4(3H)-ones.

- Source: SciSpace.

-

URL:[Link]

-

Hydrazinolysis Protocol

- Title: Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

- Source: Scientific & Academic Publishing.

-

URL:[Link]

-

General Quinazolinone Synthesis (BenchChem)

-

Reaction of Thioxo-quinazolines with Hydrazine

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epstem.net [epstem.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinazoline-4-thiones: formation and reaction with hydrazine hydrate | Chemija [lmaleidykla.lt]

- 12. lmaleidykla.lt [lmaleidykla.lt]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Topic: Strategic Synthesis of Bio-active Schiff Bases from 3-allyl-2-hydrazino-quinazolin-4(3H)-one

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] The introduction of a hydrazino moiety at the 2-position provides a versatile synthetic handle for further molecular elaboration. This application note provides a detailed guide to the synthesis of novel Schiff bases via the condensation of 3-allyl-2-hydrazino-quinazolin-4(3H)-one with various aromatic aldehydes. We will explore the underlying reaction mechanism, provide a robust and reproducible protocol, detail the necessary characterization techniques, and discuss the therapeutic potential of the resulting compounds, which have shown promise as antimicrobial, anticonvulsant, and anticancer agents.[5][6][7]

Introduction: The Rationale for Quinazolinone-Schiff Base Conjugates

The fusion of a benzene ring with a pyrimidine ring gives rise to the quinazoline system. Specifically, the 4(3H)-quinazolinone core is a cornerstone in the development of therapeutic agents.[3] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact effectively with various biological targets. The strategic placement of an allyl group at the N-3 position can enhance lipophilicity and modulate pharmacokinetic properties.

The key to this synthetic platform is the 2-hydrazino (-NHNH₂) group. The terminal primary amine is a potent nucleophile, making it an ideal reaction partner for electrophilic carbonyl carbons in aldehydes and ketones. The resulting condensation product is a Schiff base, characterized by an azomethine or imine (-N=CH-) functional group. This imine linkage is not merely a linker; it is a pharmacophore in its own right, contributing to the biological profile of the molecule.[4]

By conjugating the 3-allyl-2-hydrazino-quinazolin-4(3H)-one precursor with a diverse library of aromatic aldehydes, researchers can systematically explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets.

Synthesis of the Key Precursor: 3-allyl-2-hydrazino-quinazolin-4(3H)-one

A reliable synthesis of the starting material is paramount. The most common route involves a two-step process starting from isatoic anhydride or anthranilic acid. The following protocol outlines the synthesis of the intermediate 3-allyl-2-mercapto-3H-quinazolin-4-one, followed by hydrazinolysis to yield the desired precursor.

Protocol 2.1: Synthesis of 3-allyl-2-mercapto-3H-quinazolin-4-one

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and allylamine (1.0 eq) in ethanol.

-

Initial Reflux: Stir the solution at reflux for 3 hours. This facilitates the formation of the N-allyl-2-aminobenzamide intermediate.

-

Thionation: To the reaction mixture, add potassium hydroxide (1.0 eq) and carbon disulfide (2.0 eq).

-

Second Reflux: Continue to stir the mixture at reflux for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with water and recrystallize from ethanol to yield 3-allyl-2-mercapto-3H-quinazolin-4(3H)-one as a pure solid.[8]

Protocol 2.2: Synthesis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one (4)

-

Reaction Setup: Suspend the 3-allyl-2-mercapto-3H-quinazolin-4-one (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (typically 5-10 eq) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours, during which the solid should dissolve as the reaction proceeds.[9][10] The reaction is accompanied by the evolution of hydrogen sulfide gas (H₂S), which should be conducted in a well-ventilated fume hood.

-

Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, the solvent can be partially removed under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

Caption: Workflow for the synthesis of the key hydrazino precursor.

The Schiff Base Condensation: Mechanism and Protocol

Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a classic example of nucleophilic addition-elimination. The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which serves a dual purpose.

-

Protonation of the Carbonyl: The acid protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazino group on the quinazolinone acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is unstable. The acid catalyst facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water).

-

Elimination: The lone pair of electrons on the adjacent nitrogen atom helps to expel the water molecule, forming a double bond between the carbon and nitrogen atoms—the characteristic imine bond of the Schiff base.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. Anticonvulsant Activity of Schiff Bases of 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Microwave-Assisted Synthesis of 3-Allyl-2-Hydrazino-Quinazolinone Derivatives

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities[1]. Strategic functionalization of this core at the N3 and C2 positions enables the rapid generation of diverse, biologically active chemical libraries. Specifically, incorporating an allyl group at the N3 position provides a versatile handle for downstream modifications (e.g., cross-metathesis or epoxidation), while a hydrazino group at the C2 position acts as a potent nucleophilic center for synthesizing Schiff bases (hydrazones) or fused triazolo-quinazolinones[2][3].

Historically, the synthesis of 2-hydrazino-quinazolinones relied on conventional conductive heating, requiring prolonged reflux times (often 8–12 hours) in toxic solvents. This approach is prone to thermal degradation, side-product formation, and moderate yields[3].

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By leveraging dielectric heating, microwave irradiation directly couples with polar molecules in the reaction mixture (such as ethanol, hydrazine hydrate, and the thioxo intermediates). This causes rapid molecular friction and localized superheating, circumventing the Arrhenius activation energy barrier much faster than conductive heating[4]. Consequently, reaction times are drastically reduced from hours to mere minutes, while simultaneously improving yield, thermodynamic control, and product purity[5].

Comparative Performance Data

The transition from conventional reflux to microwave irradiation provides significant improvements in both time efficiency and overall yield. Table 1 summarizes the quantitative advantages of MAOS for this specific synthetic pathway.

Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Parameter | Conventional Heating | Microwave Irradiation | Improvement / Advantage |

| Phase 1: Thioxo-quinazolinone Formation | Time | 4 - 6 hours | 5 - 8 minutes | ~60x faster kinetics |

| Yield | 65 - 70% | 88 - 92% | +20% higher yield | |

| Phase 2: Hydrazinolysis | Time | 8 - 12 hours | 4 - 6 minutes | ~120x faster kinetics |

| Yield | 55 - 60% | 85 - 90% | +30% higher yield | |

| Byproducts | High (thermal degradation) | Minimal | Superior crude purity |

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can visually and chemically verify the success of each step without immediate reliance on complex analytical instrumentation.

Phase 1: Synthesis of 3-Allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the primary amine of anthranilic acid onto the highly electrophilic carbon of allyl isothiocyanate, forming a transient thiourea intermediate. The basic catalyst (K₂CO₃) deprotonates the carboxylic acid, facilitating an intramolecular cyclocondensation that yields the thioxo-quinazolinone ring.

-

Preparation: In a 50 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve anthranilic acid (10 mmol) in 15 mL of absolute ethanol.

-

Reagent Addition: Add allyl isothiocyanate (11 mmol) dropwise. Follow with anhydrous potassium carbonate (K₂CO₃, 1 mmol) to act as a catalytic base.

-

Irradiation: Seal the vial and subject it to microwave irradiation (800 W) at 85 °C for 6 minutes.

-

Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the anthranilic acid spot (highly fluorescent under UV 254 nm) and the appearance of a new, higher Rf spot indicates successful cyclization.

-

-

Workup: Cool the mixture to room temperature and pour it into 50 mL of crushed ice water.

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and recrystallize from ethanol to afford the pure 3-allyl-2-thioxo intermediate.

Phase 2: Hydrazinolysis to 3-Allyl-2-hydrazinoquinazolin-4(3H)-one

Mechanistic Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile. Under microwave conditions, it rapidly attacks the C2 position of the thioxo-quinazolinone. The expulsion of hydrogen sulfide (H₂S) gas acts as the thermodynamic driving force, shifting the equilibrium entirely toward the stable hydrazino product[6].

-

Preparation: Suspend the 3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5 mmol) in 10 mL of absolute ethanol in a microwave-safe vial.

-

Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 15 mmol, 3 eq).

-

Safety Note: Conduct this step in a well-ventilated fume hood due to the generation of toxic H₂S gas.

-

-

Irradiation: Irradiate the mixture in the microwave synthesizer (400 W) at 80 °C for 5 minutes.

-

Self-Validation Check: The reaction is complete when the evolution of H₂S gas ceases (verifiable by holding lead acetate paper over the vent; it will stop turning black). The suspension will briefly turn into a clear solution before a new, dense precipitate of the hydrazino product forms.

-

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

Phase 3: Derivatization into Bioactive Hydrazones (Schiff Bases)

Mechanistic Causality: The primary amine of the newly formed hydrazino group undergoes nucleophilic addition to the carbonyl carbon of an aromatic aldehyde. Acid-catalyzed dehydration (loss of water) forms the imine (Schiff base) linkage, a critical pharmacophore for antimicrobial and target-binding activity[3].

-

Preparation: Combine 3-allyl-2-hydrazinoquinazolin-4(3H)-one (2 mmol) and an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 2 mmol) in 10 mL of absolute ethanol.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Irradiation: Irradiate at 300 W, 75 °C for 3-4 minutes.

-

Isolation: Cool to room temperature. Filter the brightly colored precipitate, wash with cold ethanol, and recrystallize to obtain the pure hydrazone derivative.

Workflow Visualization

Microwave-assisted synthesis of 3-allyl-2-hydrazino-quinazolinones and derivatives.

References

1.[4] Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE65Phk6tqVME5VjQbo4hUB7tnxYHB5x_Pt7IejuOP0ri-NIr_wADNdZ6DO5nXVSD_hbpw_7UVKVWdmWN7XVsaMl-meZzDusvlj4IUcHPLRzWJo5q6A27Ivg09oUWaufiP-pWHYrPANvTRE0fR8dKGL0EskPg4Hte2fgPsIlT_71TveXBtcG-o64nW3Hx1nSg==] 2.[5] Microwave assisted synthesis of quinazolinone using different bases. ProQuest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXqCuLlSQsjT6RPhvVPR616Ie61VS06rhfIcr2SKPFDtBuWAxI3f-XCs8ioTuTEuTtiWxFhqC-8u3gO_cmT73xHbGDBy5ppB8f6U8qgqukzy0kKgNFiS8l5ailtG8EX-zibVY05lavAGms-ipnpTucJYxhARwBcpmtQGR-trorNlDCL9ThuFnGSLuOveSPXGCFxjp8zCoIfs2nkgl_uc=] 3.[1] Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. UJPR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCq4MOcTZmywQxHasRmzNZetF2qQymiO6S7ElbhreokDoNzNb43bI02fr-6hNIqt9jgIObfTi9itklCSWtSKR9IjoLxdz0e-OXFO3vEKfzKMxLhrSOWkTj6EtQNcgRYrTFQQ87KmwIKyhwBib61ZoFUQl6VI3DoMVg] 4.[2] Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one. PrepChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGypsTeQoFRn1H-DA1trTTDih6BPl6nZQkponGeKpdu6kENaedXEM690rDFDju1ekFaYEbH2Xu3H3qqRSJF2V9Kd6d8LIGUIQFgSn_stQSm85xSktJX4OZG10mU_aqIkuqlbs-FdTsaTK3p9p1lYr0WMO-VQhhfjRg_X5THAN2-KOuNFcYXTpS2TRzd] 5.[6] Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoU2O9KAplUbVTeid3oNVnsMNYL_-9iD_AoWV4GXin3ZYEVf1wWlU9QWCmZvOOOorvypCe6kQ-0IKthtqOlbBawpwRm5l_1Uu-T5KIHszMg4V3dBn2WDYCGlLzE_rb3w_Vor4Zph6In-BxMaI=] 6.[3] New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJQVHL18PBJYcAtHG86HmdSor46JJWEtndnkxcYxRRWEM-5oNn0YSAT8Am1IxvXHh1MQcuI9cCAew_920qRbwvU9prgNwsVp1Bzo6XCo4N0jWl0sohaxyytwl1KsdVVlgx]

Sources

- 1. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Microwave assisted synthesis of quinazolinone using different bases - ProQuest [proquest.com]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for hydrazinolysis of 2-thioxo-3-allyl-quinazolin-4(3H)-one

Introduction & Scope

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological activities including anticonvulsant, antimicrobial, and anticancer properties. The introduction of a hydrazine moiety at the C-2 position serves as a critical "chemical handle," enabling the synthesis of fused heterocyclic systems such as triazolo-quinazolines or the attachment of various electrophiles (aldehydes, acid chlorides) to generate hydrazones and amides.

This application note details the hydrazinolysis of 2-thioxo-3-allyl-quinazolin-4(3H)-one . Unlike simple nucleophilic substitutions, this reaction involves the displacement of a thioxo group (=S) by hydrazine hydrate. A critical challenge in this transformation is preserving the N-3 allyl substituent , which is susceptible to cleavage or reduction under non-optimized conditions. This protocol utilizes a controlled reflux in ethanol/dioxane to ensure the exclusive formation of 2-hydrazino-3-allyl-quinazolin-4(3H)-one without compromising the allyl functionality or opening the pyrimidine ring.

Key Reaction Characteristics[1][2][3][4][5][6][7]

-

Transformation: Nucleophilic substitution of C=S with C-NH-NH₂.

-

Byproduct: Hydrogen sulfide (

) gas. -

Critical Control Point: Maintenance of anhydrous or semi-anhydrous conditions to prevent hydrolysis of the imine-like bond back to the carbonyl (though the 4-carbonyl is stable).

-

Selectivity: Retention of the 3-allyl group against amine exchange.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism typical of heteroaromatic nucleophilic substitution (

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C-2 carbon of the quinazolinone ring. The electrophilicity at C-2 is enhanced by the adjacent N-1 and N-3 atoms.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The thioxo group is a good leaving group in the form of

(or -

Tautomerization: The product exists in equilibrium between the hydrazino form (-NH-NH₂) and the hydrazone form (=N-NH₂), with the hydrazino form typically predominating in solution.

Mechanistic Pathway Diagram[8]

Caption: Mechanistic flow of hydrazinolysis showing nucleophilic attack at C-2 and elimination of sulfur.

Experimental Protocol

Reagents and Equipment

-

Substrate: 2-Thioxo-3-allyl-quinazolin-4(3H)-one (High purity >98% recommended).

-

Reagent: Hydrazine Hydrate (80% or 99%, excess required).

-

Solvent: Absolute Ethanol (Preferred) or 1,4-Dioxane (for higher temperature requirements).

-

Catalyst (Optional): A few drops of pyridine can catalyze the reaction if sluggish, though usually unnecessary.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, suction filtration setup.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Weigh 1.0 equivalent (e.g., 2.18 g, 10 mmol) of 2-thioxo-3-allyl-quinazolin-4(3H)-one into a 100 mL round-bottom flask.

-

Add 30-50 mL of Absolute Ethanol. The starting material may not dissolve completely at room temperature; a suspension is normal.

-

Add 5.0 - 10.0 equivalents (e.g., 2.5 - 5.0 mL) of Hydrazine Hydrate dropwise with stirring.

-

Expert Insight: A large excess of hydrazine is crucial to prevent the formation of the dimer (azine), where one hydrazine molecule reacts with two quinazolinone molecules.

-

Step 2: Reflux

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78-80°C for ethanol).

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor the reaction by TLC (Mobile phase: Chloroform/Methanol 9:1). The starting thioxo compound usually has a higher

than the polar hydrazino product. Look for the disappearance of the starting material spot.-

Observation: Evolution of

gas (rotten egg odor) confirms the reaction progress. Ensure proper ventilation.

-

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Often, the product precipitates out as a crystalline solid upon cooling.

-

If precipitation is incomplete, reduce the solvent volume by 50% under reduced pressure or add cold water (10-20 mL) to induce crystallization.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake copiously with cold water (to remove excess hydrazine) and then with a small amount of cold ethanol .

Step 4: Purification

-

Recrystallize the crude product from Ethanol or a Toluene/Ethanol mixture.

-

Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Expected Results & Data Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |

| Yield | 65% - 85% | Lower yields may result from incomplete washing (hydrazine retention). |

| Melting Point | 145°C - 155°C (Derivative dependent) | Sharp melting point indicates high purity. |

| IR Spectrum | 3300-3100 cm⁻¹ ( | Appearance of broad NH bands is diagnostic. |

| IR Spectrum | Absence of ~1200 cm⁻¹ (C=S) | Disappearance of the strong thione band. |

| Solubility | Soluble in DMSO, DMF; Poor in water |

Workflow Visualization

Caption: Operational workflow for the synthesis and purification of the target hydrazino compound.

Troubleshooting & Optimization

Common Issues

-

Dimer Formation: If the product is insoluble and has a very high melting point, you may have formed the azine dimer.

-

Solution: Increase the equivalents of hydrazine hydrate (up to 10-15 eq) and ensure vigorous stirring.

-

-

Oily Product: The product may oil out instead of crystallizing.

-

Solution: Scratch the side of the flask with a glass rod, or seed with a pure crystal. Alternatively, evaporate the solvent completely and triturate the residue with diethyl ether.

-

-

Loss of Allyl Group: Rare under these conditions, but if observed (via NMR), switch solvent to Dioxane and lower the temperature slightly (60-70°C), extending the reaction time.

Safety Considerations

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. Avoid contact with skin.

-

Allyl Compounds: Generally toxic and potential irritants.

- Gas: The reaction evolves hydrogen sulfide. A scrubber (NaOH solution trap) attached to the top of the condenser is recommended for large-scale preparations.

References

-

Synthesis of 3-allyl-2-(2-(3-chloropropionyl)hydrazino)quinazolin-4(3H)-one. PrepChem. Available at: [Link]

-

Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis. Journal of Organic and Pharmaceutical Chemistry. 2014. Available at: [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. 2012; 2(1): 1-8. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. 2014; 9(2): 87-92. Available at: [Link]

Application Note: Crystallization Solvents for Purifying 3-allyl-2-hydrazino-quinazolin-4(3H)-one

This Application Note is designed for organic chemists and drug development researchers requiring high-purity isolation of 3-allyl-2-hydrazino-quinazolin-4(3H)-one . This intermediate is a critical scaffold for synthesizing fused heterocyclic bioactive compounds, particularly [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones.

The following protocols prioritize purity (removal of hydrazine and thioxo-precursors) and yield , utilizing solvent systems validated for quinazolinone hydrazides.

Executive Summary

The synthesis of 3-allyl-2-hydrazino-quinazolin-4(3H)-one typically involves the nucleophilic displacement of a 2-thioxo or 2-methylthio group by hydrazine hydrate. Common impurities include unreacted starting material (3-allyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one), residual hydrazine salts, and potentially cyclized [1,2,4]triazolo byproducts if thermal control is lost.

This guide defines Ethanol (EtOH) as the primary crystallization solvent due to its optimal solubility differential between reflux and ambient temperatures. Alternative systems (Dioxane, DMF/Water) are provided for specific impurity profiles.

Chemical Context & Solubility Profile

To select the correct solvent, one must understand the molecular interactions:

-

Quinazolinone Core: Planar, aromatic, capable of

- -

Hydrazino Group (

): Polar, H-bond donor/acceptor, basic. Susceptible to oxidation. -